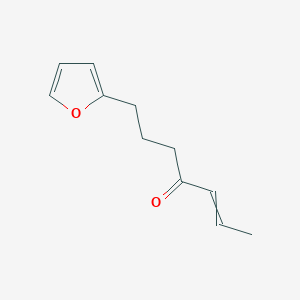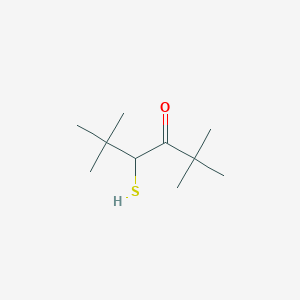
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of a carbonate group attached to a 1,3-dioxane ring, which is further substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can be synthesized through several methods. One common approach involves the reaction of 2-phenyl-1,3-dioxan-5-ol with phenyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbonate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carbonate synthesis can be applied. Industrial production may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Transesterification: The carbonate can react with alcohols to form new carbonate esters.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, such as an acid or base.
Substitution: Involves electrophiles and catalysts like Lewis acids.
Major Products Formed
Hydrolysis: Produces 2-phenyl-1,3-dioxan-5-ol and carbon dioxide.
Transesterification: Forms new carbonate esters.
Substitution: Yields substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-phenyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Pharmaceuticals: Potentially used in drug delivery systems due to its ability to form stable carbonate linkages.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate involves its ability to form stable carbonate linkages. These linkages can undergo hydrolysis or transesterification, releasing the active components. The phenyl groups can interact with various molecular targets, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of phenyl 2-phenyl-1,3-dioxan-5-yl carbonate.
Phenyl chloroformate: Used in the synthesis of various carbonate esters.
1,3-Dioxane derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both phenyl and carbonate groups. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
105924-68-3 |
|---|---|
Molekularformel |
C17H16O5 |
Molekulargewicht |
300.30 g/mol |
IUPAC-Name |
phenyl (2-phenyl-1,3-dioxan-5-yl) carbonate |
InChI |
InChI=1S/C17H16O5/c18-17(21-14-9-5-2-6-10-14)22-15-11-19-16(20-12-15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
AFCQOHXXUCVPAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


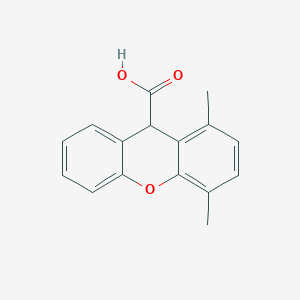
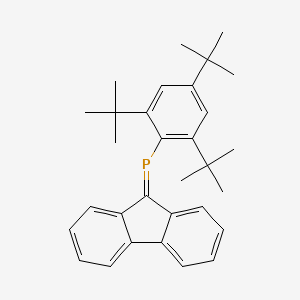


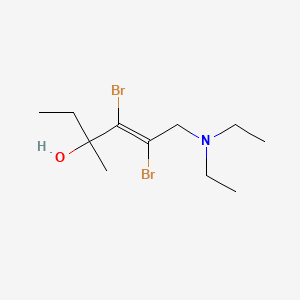

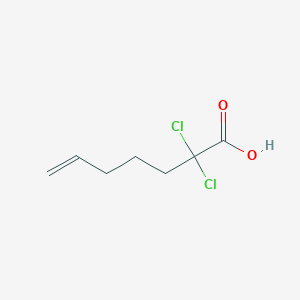
![Ethyl 5-hydroxy-12H-benzo[a]phenothiazine-12-carboxylate](/img/structure/B14325661.png)


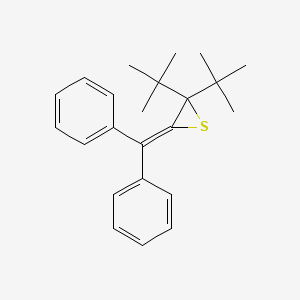
![2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14325686.png)
